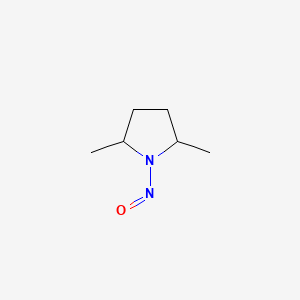
potassium (3-chloropropyl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (3-chloropropyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are characterized by the presence of a trifluoroborate group attached to an organic moiety, in this case, a 3-chloropropyl group. Potassium organotrifluoroborates have gained significant attention due to their applications in synthetic chemistry, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloropropyl)trifluoroboranuide typically involves the reaction of 3-chloropropylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
3-chloropropylboronic acid+BF3+KF→potassium (3-chloropropyl)trifluoroboranuide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
Potassium (3-chloropropyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Strong Bases: Such as potassium hydroxide or sodium hydroxide, used in substitution reactions to deprotonate the nucleophile.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.
科学研究应用
Potassium (3-chloropropyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Synthetic Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of potassium (3-chloropropyl)trifluoroboranuide in chemical reactions involves the activation of the trifluoroborate group, which acts as a nucleophile. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium 3-cyanophenyltrifluoroborate
Uniqueness
Potassium (3-chloropropyl)trifluoroboranuide is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and properties compared to other potassium organotrifluoroborates. This uniqueness makes it particularly useful in specific synthetic applications where the 3-chloropropyl group can participate in further chemical transformations.
属性
CAS 编号 |
569370-68-9 |
|---|---|
分子式 |
C3H6BClF3K |
分子量 |
184.4 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





